Head-to-Head Comparison: Human A₃ Adenosine Receptor Binding Affinity (hA₃ Ki)
In a direct head-to-head study under identical assay conditions, 4-ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one (MRS1066) binds human A₃ adenosine receptors with significantly higher affinity than its 4-methoxy (MRS1065) and 4-propoxy (MRS1084) analogs [1]. The Ki value for MRS1066 was determined to be 1.16 μM, compared to 8.28 μM for MRS1065 and 3.95 μM for MRS1084.
| Evidence Dimension | Binding affinity (Ki) at human adenosine A₃ receptor |
|---|---|
| Target Compound Data | MRS1066 Ki = 1.16 ± 0.45 μM |
| Comparator Or Baseline | MRS1065 (4-OCH₃) Ki = 8.28 ± 2.69 μM; MRS1084 (4-OCH₂CH₂CH₃) Ki = 3.95 ± 1.98 μM |
| Quantified Difference | MRS1066 is 7.1-fold more potent than MRS1065 and 3.4-fold more potent than MRS1084 at hA₃. |
| Conditions | Competitive radioligand binding assay using [¹²⁵I]AB-MECA in HEK293 cells expressing cloned human A₃ receptors, as reported in J Med Chem (1996) and confirmed in subsequent comparative analyses. |
Why This Matters
Procuring the 4-ethoxy analog instead of the 4-methoxy or 4-propoxy variants is essential for achieving meaningful receptor occupancy at therapeutically relevant concentrations, as a 7-fold drop in affinity would require proportionally higher dosing and risk non-specific binding.
- [1] Gao ZG, Blaustein JB, Gross AS, Melman N, Jacobson KA. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochem Pharmacol. 2024;213:115619. (Table 1, Compounds 19-21). View Source
